N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole core fused to a carboxamide group. The amide nitrogen is substituted with a (2-(dimethylamino)pyrimidin-4-yl)methyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-19(2)15-16-6-5-11(18-15)8-17-14(20)10-3-4-12-13(7-10)22-9-21-12/h3-7H,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYHUPNTOQAHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetTyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response and has been implicated in various types of cancers and autoimmune diseases.
Mode of Action
Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein.
Biochemical Pathways
Based on the target of action, it can be inferred that the compound may affect pathways related to immune response and cell proliferation.
Pharmacokinetics
Similar compounds have shown good permeability in mdck cells overexpressing mdr1, which suggests that this compound may also have good bioavailability.
Biological Activity
The compound N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a derivative of benzo[d][1,3]dioxole, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
The compound features a benzo[d][1,3]dioxole core, which is known for its diverse biological properties. The presence of the dimethylamino and pyrimidine moieties enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values ranging from 26 to 65 µM against various cancer cell lines, suggesting a promising therapeutic potential in oncology .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound IIc | 26 | A549 (Lung) |
| Compound IId | 65 | MCF-7 (Breast) |
Antidiabetic Effects
Another area of interest is the antidiabetic potential of this compound. In vivo studies using streptozotocin-induced diabetic mice showed that administration of similar benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests that the compound may inhibit α-amylase activity, thereby reducing glucose absorption.
The proposed mechanism of action for the anticancer effects involves the inhibition of key signaling pathways that promote cell proliferation and survival. Specifically, compounds with similar structures have been shown to interact with Bcl-2 family proteins, leading to apoptosis in cancer cells .
Study 1: In Vitro Cytotoxicity Assessment
A study assessed the cytotoxic effects of related benzodioxole derivatives on both cancerous and normal cell lines using MTS assays. The results indicated that while some compounds exhibited potent cytotoxicity against cancer cells, they showed negligible effects on normal cells (IC50 > 150 µM), highlighting their selectivity .
Study 2: In Vivo Efficacy in Diabetic Models
In vivo experiments demonstrated that the administration of specific benzodioxole derivatives significantly lowered blood glucose levels in diabetic mice models. This effect was attributed to the compounds' ability to inhibit α-amylase and potentially enhance insulin sensitivity .
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
N-(2-chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (Compound 57)
- Structure : Contains electron-withdrawing nitro and chloro groups.
- Properties : Melting point 227°C, 53% yield. Reduced solubility in polar solvents due to electronegative substituents .
- Applications: Investigated as a MAO inhibitor, with modified selectivity compared to dimethylamino-pyrimidine derivatives .
Alkyl and Heterocyclic Amides
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Structure : Piperidine-pyrimidine hybrid substituent.
- Properties: Molecular weight 340.4 g/mol.
- Applications : Explored in kinase inhibition studies due to pyrimidine’s affinity for ATP-binding pockets .
Therapeutic Candidates with Modified Cores
Valemetostat Tosylate
- Structure: Includes a trans-4-(dimethylamino)cyclohexyl group and chlorinated benzodioxole.
- Properties: Patented as a crystalline form (melting point 175–178°C). The dimethylaminocyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration .
- Applications : Clinical candidate for oncology, targeting epigenetic regulators .
Comparative Analysis Table
Key Findings
Substituent Impact :
- Aromatic Groups (e.g., methoxyphenyl, nitrophenyl) : Increase melting points and thermal stability but reduce solubility .
- Alkyl Chains (e.g., heptan-4-yl) : Improve metabolic stability but may limit target specificity .
- Heterocycles (e.g., pyrimidine-piperidine) : Enhance binding to enzymatic pockets (e.g., kinases) via π-π stacking and hydrogen bonding .
Metabolic Behavior :
- Amide hydrolysis is uncommon in benzodioxole-carboxamides, as seen in N-(heptan-4-yl) derivatives . This contrasts with ester-containing analogs, which undergo rapid hydrolysis .
Therapeutic Potential: The target compound’s dimethylamino-pyrimidine group may confer advantages in kinase inhibition over alkyl or nitro-substituted analogs, though empirical data is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
